Hidrosmin

Catalog No.
S1796055
CAS No.
80604-68-8
M.F
C30H36O16
M. Wt
652.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hidrosmin

CAS Number

80604-68-8

Product Name

Hidrosmin

IUPAC Name

5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C30H36O16

Molecular Weight

652.6 g/mol

InChI

InChI=1S/C30H36O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-15(32)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)19(7-13)41-6-5-31/h3-4,7-10,12,21,23-32,34-39H,5-6,11H2,1-2H3/t12-,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1

InChI Key

WPEGKIKHFSQQCA-WTNNCJBMSA-N

Synonyms

7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-4H-1-benzopyran-4-one; Hydrosmin

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OCCO)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OCCO)O)O)O)O)O)O)O

Hidrosmin (CAS 80604-68-8) is a semi-synthetic bioflavonoid engineered specifically to overcome the severe physical limitations of its parent compound, diosmin. Chemically, it is a standardized mixture of hydroxyethylated diosmin derivatives—primarily 5-O-(2-hydroxyethyl)diosmin, 3'-O-(2-hydroxyethyl)diosmin, and 5,3'-di-O-(2-hydroxyethyl)diosmin. From a procurement and formulation standpoint, hidrosmin's defining characteristic is its high aqueous solubility, which fundamentally shifts its processability compared to native citrus flavonoids. Exhibiting an average apparent density of 0.30–0.60 g/mL and a tapped density of 0.50–0.70 g/mL, this highly soluble active pharmaceutical ingredient (API) is designed for advanced oral, topical, and liquid formulations where rapid dissolution and high bioavailability are required [1].

A common procurement error is attempting to substitute hidrosmin with native diosmin to reduce raw material costs. This substitution fails because native diosmin is practically insoluble in water, requiring expensive and energy-intensive mechanical micronization (e.g., Micronized Purified Flavonoid Fraction, MPFF) just to achieve baseline gastrointestinal absorption. Even when micronized, diosmin cannot be readily formulated into aqueous injectables, high-concentration liquid solutions, or transparent topical gels. Hidrosmin’s hydroxyethyl modification disrupts the extensive intermolecular hydrogen bonding lattice of the parent flavonoid, granting inherent water solubility. This allows hidrosmin to bypass mechanical micronization entirely, enabling direct integration into aqueous matrices and requiring entirely different excipient strategies—such as hydrophobic lipid matrices rather than hydrophilic polymers—for controlled-release applications [1].

Aqueous Solubility and Matrix Compatibility

Hidrosmin demonstrates profound water solubility compared to its parent compound, diosmin. While native diosmin is practically insoluble in water, hidrosmin's hydroxyethyl groups allow for rapid aqueous dissolution. This solubility profile is so pronounced that it uniquely requires hydrophobic modified-release agents (e.g., glyceryl behenate or hydrogenated cottonseed oil) rather than standard hydrophilic polymers when engineering controlled-release tablets, as standard hydrophilic matrices fail to retard its rapid dissolution [1].

Evidence DimensionAqueous dissolution and release kinetics
Target Compound DataHighly water-soluble; requires hydrophobic excipients for modified release.
Comparator Or BaselineDiosmin (Water-insoluble; requires mechanical micronization for baseline absorption).
Quantified DifferenceFundamental phase shift from water-insoluble (diosmin) to highly water-soluble (hidrosmin), reversing standard excipient requirements.
ConditionsIn vitro dissolution profiling for oral solid dosage forms.

Buyers formulating liquid, gel, or controlled-release flavonoid products must select hidrosmin to bypass the mechanical processing costs and bioavailability bottlenecks inherent to native diosmin.

Bulk Synthesis Yield and Solvent Optimization

The industrial synthesis of hidrosmin from diosmin via hydroxyethylation demonstrates high conversion efficiency that is highly dependent on the reaction medium. When utilizing methanol under compressive reaction conditions (0.45–0.50 MPa), the bulk synthesis yields 85-95% hidrosmin with a final HPLC purity exceeding 85% prior to further refinement. In contrast, atmospheric synthesis in an aqueous medium yields 75-85% [1].

Evidence DimensionCrude synthesis yield by solvent medium
Target Compound Data85-95% yield in methanol (compressive).
Comparator Or BaselineAqueous atmospheric synthesis baseline (75-85% yield).
Quantified Difference10% absolute yield improvement when shifting from aqueous to methanolic compressive synthesis.
ConditionsIndustrial hydroxyethylation of diosmin using ethylene oxide or ethylene chlorohydrin.

Procurement teams sourcing raw hidrosmin or evaluating toll-manufacturing routes can use these yield benchmarks to assess supplier efficiency and cost-structure viability.

Relative Potency and Dose Reduction Potential

The enhanced aqueous solubility of hidrosmin translates directly to superior pharmacokinetic performance compared to native diosmin. Formulation patents and comparative pharmacological assessments indicate that hidrosmin is approximately twice as potent as un-modified diosmin in standard therapeutic contexts. This allows for lower active pharmaceutical ingredient (API) loading per dose while achieving equivalent or superior plasma concentration peaks [1].

Evidence DimensionRelative pharmacological potency
Target Compound Data2x potency relative to baseline.
Comparator Or BaselineNative Diosmin (1x potency).
Quantified Difference100% increase in relative potency due to enhanced solubility and absorption.
ConditionsOral administration and systemic absorption models.

A 2x potency multiplier allows formulators to reduce capsule/tablet size or API cost per dose, directly impacting the unit economics of the final product.

High-Concentration Aqueous Formulations

Hidrosmin is the required choice for developing liquid oral solutions, transparent topical gels, and injectable phlebotonics where the profound water-insolubility of native diosmin prevents formulation. Its inherent solubility eliminates the need for complex suspension stabilizers or micronization equipment [1].

Modified-Release Solid Dosage Forms

Because hidrosmin dissolves rapidly in aqueous environments, it is uniquely suited for advanced once-daily tablet formulations that utilize hydrophobic lipid matrices (e.g., glyceryl behenate). This allows manufacturers to engineer precise, sustained-release profiles that are impossible to achieve with standard hydrophilic APIs [1].

High-Potency, Low-Volume Nutraceuticals

For product lines where reducing the physical pill burden is a commercial priority, hidrosmin's 2x relative potency compared to diosmin allows formulators to cut the API volume in half while maintaining equivalent pharmacokinetic delivery, enabling smaller capsules or multi-ingredient combination products [1].

XLogP3

-1.2

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

8

Exact Mass

652.20033506 g/mol

Monoisotopic Mass

652.20033506 g/mol

Heavy Atom Count

46

Dates

Last modified: 08-15-2023

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